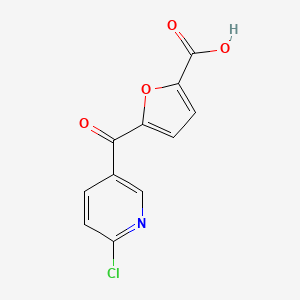

5-(6-Chloronicotinoyl)-2-furoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(6-chloropyridine-3-carbonyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO4/c12-9-4-1-6(5-13-9)10(14)7-2-3-8(17-7)11(15)16/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZVJPFZBBPWSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)C2=CC=C(O2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641817 | |

| Record name | 5-(6-Chloropyridine-3-carbonyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914203-44-4 | |

| Record name | 5-[(6-Chloro-3-pyridinyl)carbonyl]-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914203-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(6-Chloropyridine-3-carbonyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(6-Chloronicotinoyl)-2-furoic acid

This technical guide provides a comprehensive overview of the chemical properties of 5-(6-Chloronicotinoyl)-2-furoic acid, a compound of interest for its structural relation to biologically active molecules. This document includes tabulated physicochemical data, generalized experimental protocols for its synthesis and analysis, and a discussion of its potential mechanism of action based on its structural motifs.

Core Chemical and Physical Properties

This compound is a heterocyclic compound featuring a furan ring substituted with a carboxylic acid and a chloropyridinyl ketone group. Its key identifiers and physicochemical properties are summarized below for quick reference.

| Property | Value | Citation(s) |

| IUPAC Name | 5-[(6-chloro-3-pyridinyl)carbonyl]-2-furoic acid | [1] |

| CAS Number | 914203-44-4 | [1] |

| Molecular Formula | C₁₁H₆ClNO₄ | |

| Molecular Weight | 251.63 g/mol | [1] |

| Physical Form | Tan solid | [1] |

| Purity | ≥97% | [1] |

| Boiling Point | 496.6°C at 760 mmHg | |

| Flash Point | 254.2°C | |

| Refractive Index | 1.609 | |

| InChI | 1S/C11H6ClNO4/c12-9-4-1-6(5-13-9)10(14)7-2-3-8(17-7)11(15)16/h1-5H,(H,15,16) | [1] |

| InChIKey | AUZVJPFZBBPWSR-UHFFFAOYSA-N | [1] |

| SMILES | c1cc(ncc1C(=O)c2ccc(o2)C(=O)O)Cl | |

| H-Bond Acceptors | 5 | |

| H-Bond Donors | 1 |

Experimental Protocols

Disclaimer: These protocols are representative and may require optimization for specific laboratory conditions.

2.1. Generalized Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from a suitable furan ester and a chloropyridine boronic acid.

2.1.1. Step 1: Acyl Suzuki-Miyaura Cross-Coupling

This reaction couples an acyl chloride with an organoboron compound to form a ketone.[2][3]

-

Reactants:

-

Methyl 5-(chlorocarbonyl)-2-furoate (1.0 eq)

-

(6-chloropyridin-3-yl)boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., Cs₂CO₃ or K₂CO₃, 3.0 eq)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

-

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the boronic acid, base, and palladium catalyst.

-

Add the anhydrous solvent, followed by the methyl 5-(chlorocarbonyl)-2-furoate.

-

Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude residue is purified by flash column chromatography on silica gel to yield the intermediate ester, methyl 5-(6-chloronicotinoyl)-2-furoate.

-

2.1.2. Step 2: Base-Catalyzed Ester Hydrolysis (Saponification)

The final step is the conversion of the methyl ester to the carboxylic acid.[4][5][6]

-

Reactants:

-

Methyl 5-(6-chloronicotinoyl)-2-furoate (1.0 eq)

-

Aqueous base (e.g., 1M NaOH or LiOH)

-

Co-solvent (e.g., Methanol, Ethanol, or THF)

-

Strong acid for workup (e.g., 1M HCl)

-

-

Procedure:

-

Dissolve the intermediate ester in a suitable co-solvent (e.g., a 3:1 mixture of THF and water).

-

Add an excess of the aqueous base (e.g., 2-3 eq of LiOH).

-

Heat the mixture to reflux (typically 60-80°C) and stir for 1-4 hours until the starting material is consumed (monitored by TLC/LC-MS).

-

Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2-3 with a strong acid.

-

The resulting precipitate (the final product) is collected by vacuum filtration.

-

Wash the solid with cold deionized water and dry under vacuum to yield pure this compound.

-

2.2. Generalized Analytical Protocol: HPLC Method

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of the final compound.

-

Instrumentation: HPLC system with a UV-Vis or Diode-Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7][8]

-

Mobile Phase: An isocratic or gradient mixture of an acidic aqueous solution and an organic solvent. For example, a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor between 254 nm and 280 nm, where the aromatic and carbonyl chromophores are expected to absorb.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.1-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Potential Biological Activity and Signaling Pathway

Disclaimer: The biological activity of this compound has not been explicitly characterized in the available literature. The following discussion is based on the structural similarity of its "6-chloronicotinoyl" moiety to the neonicotinoid class of insecticides.

The 6-chloropyridinyl group is the core pharmacophore of several major neonicotinoid insecticides, such as imidacloprid and acetamiprid. These compounds are known to act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects.[9] The binding of neonicotinoids to these receptors leads to the persistent and irreversible opening of the ion channel.[10]

This sustained activation causes an initial overstimulation of neurons, followed by a complete blockage of nerve signal propagation, leading to paralysis and death of the insect.[9][10] Neonicotinoids exhibit selective toxicity towards insects because they bind with much higher affinity to insect nAChRs than to mammalian nAChRs.[9][11]

Given this structural relationship, it is plausible that this compound could interact with nAChRs. However, its actual effect—whether as an agonist, partial agonist, or antagonist—would require experimental validation.

References

- 1. This compound | 914203-44-4 [sigmaaldrich.com]

- 2. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neurotoxic Effects of Neonicotinoids on Mammals: What Is There beyond the Activation of Nicotinic Acetylcholine Receptors?—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 5-(6-Chloronicotinoyl)-2-furoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-(6-Chloronicotinoyl)-2-furoic acid, a molecule of interest in pharmaceutical and agrochemical research. The synthesis involves a multi-step process, beginning with the preparation of key precursors, 2-furoic acid and 6-chloronicotinic acid derivatives, followed by a crucial coupling reaction and final modification. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Overview of the Synthetic Strategy

The synthesis of this compound can be logically approached through a convergent strategy. This involves the independent synthesis of two key building blocks: a reactive derivative of 2-furoic acid and 6-chloronicotinoyl chloride. These intermediates are then coupled via a Friedel-Crafts acylation reaction to form the central ketone linkage. A final hydrolysis step may be necessary depending on the nature of the 2-furoic acid derivative used.

Caption: Overall synthetic workflow for this compound.

Synthesis of Precursors

The successful synthesis of the target molecule relies on the efficient preparation of two key intermediates: a protected 2-furoic acid derivative and 6-chloronicotinoyl chloride.

Preparation of Methyl 2-furoate (Furan Precursor)

To prevent undesirable side reactions during the Friedel-Crafts acylation, the carboxylic acid functionality of 2-furoic acid is protected as a methyl ester.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-furoic acid in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up: After cooling to room temperature, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation.

| Parameter | Value |

| Starting Material | 2-Furoic Acid |

| Reagents | Methanol, Sulfuric Acid |

| Reaction Time | 4-6 hours |

| Typical Yield | >90% |

Preparation of 6-Chloronicotinoyl Chloride (Pyridine Precursor)

6-Chloronicotinoyl chloride is the acylating agent in the subsequent Friedel-Crafts reaction. It can be synthesized from 6-chloronicotinic acid.

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases.

-

Reagent Addition: Suspend 6-chloronicotinic acid in an excess of thionyl chloride. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Gently reflux the mixture until the solid dissolves and gas evolution ceases.

-

Purification: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 6-chloronicotinoyl chloride, which can often be used in the next step without further purification.

| Parameter | Value |

| Starting Material | 6-Chloronicotinic Acid |

| Reagents | Thionyl Chloride, DMF (cat.) |

| Reaction Time | 2-3 hours |

| Typical Yield | >95% |

Core Synthesis: Friedel-Crafts Acylation

The key step in this synthesis is the Friedel-Crafts acylation of methyl 2-furoate with 6-chloronicotinoyl chloride. This reaction forms the carbon-carbon bond of the ketone linkage.

Caption: Logical flow of the Friedel-Crafts acylation step.

Experimental Protocol:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), cool a solution of methyl 2-furoate in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) in an ice bath.

-

Catalyst Addition: Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in portions.

-

Acylating Agent Addition: Add a solution of 6-chloronicotinoyl chloride in the same solvent dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction: Allow the reaction to proceed at low temperature and then warm to room temperature, stirring until completion (monitored by TLC or HPLC).

-

Quenching and Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.

| Parameter | Value |

| Starting Materials | Methyl 2-furoate, 6-Chloronicotinoyl Chloride |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Solvent | Dichloromethane or Nitrobenzene |

| Reaction Temperature | 0°C to room temperature |

| Typical Yield | Moderate to good |

Final Step: Hydrolysis

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid to yield the target molecule.

Experimental Protocol:

-

Reaction Setup: Dissolve the methyl 5-(6-chloronicotinoyl)-2-furoate in a mixture of a suitable solvent (e.g., methanol or THF) and an aqueous solution of a strong base (e.g., sodium hydroxide or lithium hydroxide).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.

-

Work-up: Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent may be performed for further purification.

| Parameter | Value |

| Starting Material | Methyl 5-(6-chloronicotinoyl)-2-furoate |

| Reagents | Sodium Hydroxide, Hydrochloric Acid |

| Reaction Time | 2-4 hours |

| Typical Yield | High |

Concluding Remarks

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions, particularly during the Friedel-Crafts acylation step. The protection of the carboxylic acid group of 2-furoic acid as an ester is a crucial strategy to ensure the success of the acylation reaction. The protocols outlined in this guide provide a robust framework for the laboratory-scale synthesis of this compound, which can be further optimized for specific research and development needs.

Unraveling the Enigma: The Mechanism of Action of 5-(6-Chloronicotinoyl)-2-furoic acid Remains Undisclosed

Despite a comprehensive review of publicly available scientific literature and databases, the mechanism of action, biological targets, and associated signaling pathways for the compound 5-(6-Chloronicotinoyl)-2-furoic acid (CAS 914203-44-4) remain uncharacterized. Currently, information on this specific molecule is confined to its chemical properties and commercial availability from various research chemical suppliers. No peer-reviewed studies detailing its pharmacological or biological activity appear to have been published.

This in-depth technical guide sought to provide researchers, scientists, and drug development professionals with a thorough understanding of the compound's core mechanism. However, the absence of empirical data precludes the creation of quantitative data summaries, detailed experimental protocols, and signaling pathway diagrams as per the initial request.

Chemical Identity of this compound

For reference, the basic chemical information for this compound is as follows:

| Property | Value |

| Molecular Formula | C₁₁H₆ClNO₄ |

| Molecular Weight | 251.62 g/mol |

| CAS Number | 914203-44-4 |

Insights from Structurally Related Furoic Acid Derivatives

While no direct data exists for this compound, the broader class of furoic acid derivatives has been investigated for various biological activities. It is important to note that these findings cannot be directly extrapolated to the topic compound but may offer avenues for future investigation.

For instance, other compounds incorporating the furoic acid scaffold have been explored for potential therapeutic applications:

-

Anticancer Properties: Certain derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have been synthesized and evaluated for their cytotoxic effects against cancer cell lines such as HeLa and HepG2.

-

Antimicrobial Activity: 5-nitro-2-furoic acid has served as a starting material for the synthesis of novel compounds with potential antimicrobial properties.

-

Receptor Binding Activity: Furocoumarins, a related class of compounds, have been studied for their effects on various cellular processes. While not directly analogous, other heterocyclic compounds are frequently investigated for their affinity to G-protein coupled receptors, such as serotonin and dopamine receptors.

Future Directions and a Call for Research

The lack of published data on the biological effects of this compound represents a significant knowledge gap. The unique combination of a chloronicotinoyl moiety and a furoic acid core suggests that the compound could possess interesting pharmacological properties worthy of investigation.

A logical workflow for elucidating the mechanism of action for this novel compound would involve a series of well-established experimental procedures.

In-Depth Technical Guide: 5-(6-Chloronicotinoyl)-2-furoic acid (CAS 914203-44-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(6-Chloronicotinoyl)-2-furoic acid, identified by CAS number 914203-44-4, is a heterocyclic organic compound. Its chemical structure, featuring a chloropyridine ring linked to a furoic acid moiety, suggests its potential as a biologically active molecule, particularly within the agrochemical and pharmaceutical sectors. The presence of the 6-chloronicotinoyl group is a common feature in neonicotinoid insecticides, which are known to target nicotinic acetylcholine receptors (nAChRs) in insects. This guide provides a comprehensive overview of the known properties, potential uses, and hypothetical mechanisms of action of this compound, based on available data and analysis of structurally related molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 914203-44-4 | - |

| IUPAC Name | 5-[(6-chloro-3-pyridinyl)carbonyl]-2-furoic acid | [1] |

| Molecular Formula | C₁₁H₆ClNO₄ | [2] |

| Molecular Weight | 251.63 g/mol | [3] |

| Canonical SMILES | C1=CC(=NC=C1C(=O)C2=CC=C(O2)C(=O)O)Cl | [3] |

| Physical Form | Tan solid | [1] |

| Purity | Typically ≥97% | [4][5] |

| InChI Key | AUZVJPFZBBPWSR-UHFFFAOYSA-N | - |

Synthesis

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a stirred solution of 2-furoic acid in an inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid catalyst such as aluminum chloride (AlCl₃) is added portion-wise at a reduced temperature (e.g., 0 °C).

-

Addition of Acylating Agent: 6-Chloronicotinoyl chloride, which can be synthesized from 6-chloronicotinic acid and a chlorinating agent like thionyl chloride[1], is then added dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the slow addition of ice-cold water or dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified using column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure this compound.

Potential Uses and Biological Activity

The chemical structure of this compound strongly suggests its potential application as an insecticide. The 6-chloropyridinyl moiety is a key pharmacophore in several commercial neonicotinoid insecticides. These compounds act as agonists at the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system and subsequent paralysis and death.

While no direct biological data for this compound has been found in the public domain, it is plausible that this molecule could exhibit insecticidal activity through a similar mechanism. Furoic acid derivatives have also been explored for their fungicidal properties, suggesting another potential avenue for investigation.

Hypothetical Mechanism of Action and Signaling Pathway

Based on its structural similarity to neonicotinoids, the proposed mechanism of action for this compound is as an agonist of insect nicotinic acetylcholine receptors (nAChRs).

Proposed Signaling Pathway:

Caption: Proposed mechanism of action at the insect synapse.

Experimental Workflow for Biological Evaluation:

To validate the hypothetical insecticidal activity and mechanism of action, a structured experimental workflow would be necessary.

Caption: Workflow for evaluating biological activity.

Detailed Methodologies for Key Experiments:

-

Insecticidal Screening:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO) and make serial dilutions.

-

Contact Assay: Apply a defined volume of each test solution to the dorsal thorax of the target insect species (e.g., houseflies, cockroaches).

-

Ingestion Assay: Incorporate the test compound into the diet of the insects.

-

Observation: Monitor mortality and any sublethal effects (e.g., paralysis, tremors) at specified time intervals (e.g., 24, 48, 72 hours). A control group treated with the solvent alone should be included.

-

-

Electrophysiology (Patch-Clamp):

-

Cell Preparation: Isolate neurons from the target insect's central nervous system (e.g., thoracic ganglia).

-

Recording: Using the whole-cell patch-clamp technique, record the membrane currents of individual neurons.

-

Compound Application: Apply this compound to the bath solution at varying concentrations.

-

Data Analysis: Measure changes in the inward current, indicative of ion channel opening, to determine the agonistic effect of the compound on nAChRs.

-

-

Receptor Binding Assay:

-

Membrane Preparation: Prepare membrane fractions rich in nAChRs from insect neural tissue.

-

Assay Setup: Incubate the membrane preparation with a known radiolabeled nAChR ligand (e.g., [³H]imidacloprid or [³H]epibatidine) in the presence of increasing concentrations of this compound.

-

Measurement: Measure the amount of bound radioligand to determine the ability of the test compound to displace it, thereby calculating its binding affinity (Ki).

-

Conclusion

This compound is a compound with significant potential for biological activity, particularly as an insecticide. Its structural features strongly suggest that it may act as an agonist of insect nicotinic acetylcholine receptors. While direct experimental data on this specific molecule is limited in publicly accessible resources, this guide provides a robust framework for its synthesis, potential applications, and a detailed plan for its biological evaluation. Further research is warranted to fully elucidate the properties and potential of this compound for researchers, scientists, and professionals in the field of drug and pesticide development.

References

- 1. benchchem.com [benchchem.com]

- 2. US2543745A - Furoic amides of amino naphthols - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN101671298B - Synthesis method of 2-chloronicotinoyl chloride - Google Patents [patents.google.com]

- 5. US8652997B2 - Active compound combinations - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of 5-(6-Chloronicotinoyl)-2-furoic acid

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 5-(6-Chloronicotinoyl)-2-furoic acid, a crucial parameter for research and development in pharmaceuticals and agrochemicals. Due to the limited availability of public data on the specific solubility of this compound, this document focuses on the requisite experimental protocols to empower researchers to generate reliable and consistent data.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in drug discovery and development. For a compound like this compound, understanding its solubility profile is essential for:

-

Bioavailability: Poor aqueous solubility can significantly limit the oral absorption and bioavailability of an active pharmaceutical ingredient (API).

-

Formulation Development: Solubility data in various solvents, including aqueous buffers, organic solvents, and lipid-based systems, is critical for developing stable and effective dosage forms (e.g., tablets, injections, topical solutions).

-

In Vitro and In Vivo Assays: Inaccurate solubility data can lead to the misinterpretation of results from biological assays, as the compound may precipitate in the assay medium.[1][2]

-

Process Chemistry: Solubility governs the selection of solvents for synthesis, purification, and crystallization processes, impacting yield and purity.

This guide details the established "gold standard" Shake-Flask method for determining thermodynamic equilibrium solubility, along with appropriate analytical quantification techniques.

Data Presentation: A Framework for Solubility Profiling

As experimental determination is necessary, the following tables provide a structured format for recording and comparing the solubility of this compound across a range of relevant solvents.

Table 1: Solubility in Common Organic Solvents at Ambient Temperature (25 °C)

| Solvent | Dielectric Constant (ε) | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Non-Polar | |||||

| Hexane | 1.89 | 0.1 | |||

| Toluene | 2.38 | 2.4 | |||

| Diethyl Ether | 4.34 | 2.8 | |||

| Polar Aprotic | |||||

| Ethyl Acetate | 6.02 | 4.4 | |||

| Acetone | 20.7 | 5.1 | |||

| Acetonitrile (ACN) | 37.5 | 5.8 | |||

| Dimethylformamide (DMF) | 36.7 | 6.4 | |||

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | |||

| Polar Protic | |||||

| Methanol (MeOH) | 32.7 | 5.1 | |||

| Ethanol (EtOH) | 24.5 | 4.3 | |||

| Isopropanol (IPA) | 19.9 | 3.9 | |||

| Water | 80.1 | 10.2 |

Table 2: pH-Dependent Aqueous Solubility Profile at 37 °C

| Aqueous Buffer System | pH | Ionic Strength (mM) | Solubility (mg/mL) | Solubility (mol/L) | Solid Form Post-Equilibration |

| 0.1 M HCl | 1.2 | 100 | |||

| Phosphate Buffer | 2.5 | 150 | |||

| Acetate Buffer | 4.5 | 150 | |||

| Phosphate Buffered Saline (PBS) | 6.8 | 150 | |||

| Phosphate Buffered Saline (PBS) | 7.4 | 150 | |||

| Carbonate Buffer | 9.0 | 150 |

Experimental Protocols

The determination of thermodynamic solubility is a meticulous process. The Shake-Flask method is the most reliable approach and is recommended by regulatory agencies.[3]

This method measures the equilibrium solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent under specified conditions.

Principle: An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid and the concentration of the dissolved compound is quantified.

Materials:

-

This compound (solid, crystalline)

-

Selected solvents (analytical grade or higher)

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Quantification instrument (HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. An amount that ensures a visible excess of solid remains at the end of the experiment is crucial (e.g., 5-10 mg of solid in 1-2 mL of solvent).

-

Equilibration: Add a precise volume of the selected solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

-

Agitation: Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C for ambient solubility, 37 °C for physiological relevance). Agitate the samples for at least 24 hours to ensure equilibrium is reached.[4] Some compounds may require longer incubation times (48-72 hours), which should be confirmed by sampling at different time points (e.g., 24h, 48h) until the measured concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sedimentation period (e.g., 1 hour).[4] To effectively separate the saturated supernatant from the undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) at the experimental temperature.[4]

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is highly recommended to filter the supernatant through a 0.22 µm syringe filter. Note: The first few drops from the filter should be discarded to avoid errors from potential drug adsorption to the filter membrane.

-

Dilution: Accurately dilute the filtered supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and specific method for quantifying the concentration of the dissolved compound.[5][6]

Procedure:

-

Method Development: Develop a reverse-phase HPLC method capable of separating this compound from any potential impurities or degradants. A C18 column is often a suitable starting point. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer with adjusted pH) and an organic modifier like acetonitrile or methanol.[6]

-

Standard Stock Solution: Prepare a stock solution of this compound of known concentration in a solvent in which it is freely soluble (e.g., DMSO or methanol).

-

Calibration Curve: Prepare a series of at least five standard solutions by serially diluting the stock solution.[5] Inject these standards into the HPLC system and record the peak area at the compound's maximum absorbance wavelength (λmax).

-

Linearity: Plot the peak area versus concentration and perform a linear regression. The calibration curve should have a correlation coefficient (R²) of ≥ 0.995.

-

Sample Analysis: Inject the diluted supernatant sample and determine its concentration by interpolating its peak area from the calibration curve.[5]

-

Solubility Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

For high-throughput screening or if an HPLC is unavailable, UV-Vis spectroscopy can be used, provided the compound has a suitable chromophore and does not suffer from interference from the solvent.[4]

Procedure:

-

Determine λmax: Scan a dilute solution of the compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure the absorbance of each at λmax.

-

Linearity (Beer's Law): Plot absorbance versus concentration. The resulting line should be linear with an R² ≥ 0.995 in the desired concentration range.

-

Sample Analysis: Measure the absorbance of the diluted supernatant sample.

-

Solubility Calculation: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the sample, then multiply by the dilution factor.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: HPLC Quantification Logic Diagram.

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 5. pharmaguru.co [pharmaguru.co]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-(6-Chloronicotinoyl)-2-furoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 5-(6-Chloronicotinoyl)-2-furoic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectral characteristics based on analogous compounds and general principles of spectroscopic analysis. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the structural elucidation and characterization of this and similar chemical entities.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on the analysis of its constituent functional groups and data from related molecules such as 2-furoic acid and 6-chloronicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the furan and pyridine rings.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | -COOH |

| ~8.8-9.0 | Doublet | 1H | H-2' (Pyridine) |

| ~8.2-8.4 | Doublet of doublets | 1H | H-4' (Pyridine) |

| ~7.5-7.7 | Doublet | 1H | H-5' (Pyridine) |

| ~7.3-7.5 | Doublet | 1H | H-3 (Furan) |

| ~7.0-7.2 | Doublet | 1H | H-4 (Furan) |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~180-185 | -COOH |

| ~165-170 | C=O (Ketone) |

| ~158-162 | C-5 (Furan) |

| ~150-155 | C-2' (Pyridine) |

| ~148-152 | C-6' (Pyridine) |

| ~145-148 | C-2 (Furan) |

| ~138-142 | C-4' (Pyridine) |

| ~125-130 | C-3' (Pyridine) |

| ~120-125 | C-5' (Pyridine) |

| ~115-120 | C-3 (Furan) |

| ~110-115 | C-4 (Furan) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carboxylic acid, ketone, and aromatic functionalities.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1720-1740 | Strong | C=O stretch (Carboxylic acid) |

| ~1680-1700 | Strong | C=O stretch (Ketone) |

| ~1550-1600 | Medium | C=C and C=N stretches (Aromatic rings) |

| ~1200-1300 | Strong | C-O stretch (Carboxylic acid) |

| ~750-850 | Strong | C-H out-of-plane bending (Aromatic rings) |

| ~700-800 | Medium-Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.

| m/z Value | Interpretation |

| ~251/253 | [M]⁺∙ Molecular ion (presence of Cl isotope) |

| ~234/236 | [M-OH]⁺ |

| ~206/208 | [M-COOH]⁺ |

| ~126 | [Cl-Py-CO]⁺ |

| ~95 | [Furan-CO]⁺ |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Acquire a ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Proton decoupling should be used to simplify the spectrum.

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

-

Place a small amount of the powdered sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Process the spectrum by subtracting the background and converting the transmittance to absorbance if necessary.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may need to be further diluted depending on the sensitivity of the mass spectrometer.

Instrumentation and Data Acquisition:

-

A variety of mass spectrometry techniques can be used, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

For ESI, the sample solution is infused directly into the ion source or injected via a liquid chromatography system.

-

Acquire the mass spectrum in both positive and negative ion modes to determine which provides better ionization of the molecule.

-

Obtain a high-resolution mass spectrum to confirm the elemental composition of the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and aid in structural elucidation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

The Decisive Role of the Chloronicotinoyl Group in Compound Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the chloronicotinoyl group into the molecular structure of certain compounds, most notably the neonicotinoid insecticides, marked a paradigm shift in pest control and neuropharmacological research. This technical guide provides an in-depth exploration of the pivotal role this chemical moiety plays in defining the biological activity of these compounds. By examining its influence on mechanism of action, structure-activity relationships, and selective toxicity, this document serves as a comprehensive resource for professionals in chemical synthesis, entomology, and toxicology.

Core Mechanism of Action: Targeting the Nicotinic Acetylcholine Receptor

The primary mode of action for chloronicotinoyl-containing insecticides is their agonistic effect on the nicotinic acetylcholine receptor (nAChR) in insects.[1][2][3][4][5] This action disrupts the normal transmission of nerve impulses.

The chloronicotinoyl group, along with other features of the neonicotinoid molecule, binds to the nAChR, mimicking the effect of the natural neurotransmitter, acetylcholine (ACh). However, unlike ACh, which is rapidly broken down by the enzyme acetylcholinesterase (AChE) to terminate the nerve signal, neonicotinoids are not readily metabolized by AChE.[3] This leads to a persistent and irreversible blockage of the postsynaptic nAChRs.[1] The continuous stimulation of these receptors results in an uncontrolled firing of nerves, leading to hyperexcitation, convulsions, paralysis, and ultimately, the death of the insect.[1]

The selective toxicity of chloronicotinoyl insecticides towards insects over mammals is a key attribute. This selectivity is largely due to differences in the structure and subunit composition of insect and mammalian nAChRs.[6][7] The chloronicotinoyl moiety, particularly the negatively charged nitro or cyano group, is thought to interact with a unique cationic subsite present in insect nAChRs, which is absent in their mammalian counterparts.[6][7] This results in a much higher binding affinity of these compounds for insect nAChRs.[8][9]

Structure-Activity Relationships and Quantitative Data

The biological activity of compounds containing the chloronicotinoyl group is significantly influenced by their molecular structure. The tables below summarize key quantitative data, including inhibitor concentrations (IC50), binding affinities (Ki), and lethal doses (LD50), illustrating these structure-activity relationships.

| Compound | Target Organism/Receptor | IC50 | Reference |

| Imidacloprid | Musca domestica (housefly) nAChR | 28 nM | [2][6] |

| Clothianidin | Musca domestica (housefly) nAChR | 18 nM | [2][6] |

| Imidacloprid | Drosophila melanogaster nAChR (Dα1/Dβ1) | ~1.4 µM (pEC50 5.84) | [3] |

| Thiacloprid | Drosophila melanogaster nAChR (Dα1/Dβ1) | ~0.1 µM (pEC50 6.99) | [3] |

| Clothianidin | Drosophila melanogaster nAChR (Dα1/Dβ1) | ~0.4 µM (pEC50 6.35) | [3] |

| Acetamiprid | Myzus persicae nAChR | - | [10] |

| Nitenpyram | Myzus persicae nAChR | - | [10] |

| Thiamethoxam | Myzus persicae nAChR | - | [10] |

| Dinotefuran | Myzus persicae nAChR | - | [10] |

| Triflumezopyrim | Aphid nAChR | 43 nM (Ki) | [11] |

| Compound | Species | Exposure Route | LD50 | Reference |

| Imidacloprid | Apis mellifera (Honeybee) | Oral | 0.0039 µ g/bee | [12] |

| Imidacloprid | Apis mellifera (Honeybee) | Contact | 0.024 µ g/bee | [12] |

| Thiacloprid | Apis mellifera (Honeybee) | Oral | 17.32 µ g/bee | [12] |

| Thiacloprid | Apis mellifera (Honeybee) | Contact | 37.67 µ g/bee | [12] |

| Clothianidin | Apis mellifera (Honeybee) | Oral | 0.0037 µ g/bee | [12] |

| Clothianidin | Apis mellifera (Honeybee) | Contact | 0.044 µ g/bee | [12] |

| Thiamethoxam | Apis mellifera (Honeybee) | Oral | 0.005 µ g/bee | [12] |

| Thiamethoxam | Apis mellifera (Honeybee) | Contact | 0.024 µ g/bee | [12] |

| Acetamiprid | Apis mellifera (Honeybee) | Oral | 14.53 µ g/bee | [12] |

| Acetamiprid | Apis mellifera (Honeybee) | Contact | 8.09 µ g/bee | [12] |

| Nitenpyram | Apis mellifera (Honeybee) | Oral | 0.93 µ g/bee | [12] |

| Imidacloprid | Melipona scutellaris (Stingless Bee) | Topical | 1.29 ng/bee (48h) | [5][13] |

| Imidacloprid | Canthon spp. (Dung Beetle) | Topical | 19.1 ng/beetle | [14][15] |

| Thiamethoxam | Canthon spp. (Dung Beetle) | Topical | 378.9 ng/beetle | [14][15] |

| Imidacloprid | Rat (oral) | - | 450 mg/kg | |

| Thiacloprid | Rat (oral) | - | 836 mg/kg | |

| Clothianidin | Rat (oral) | - | >5000 mg/kg | |

| Thiamethoxam | Rat (oral) | - | 1563 mg/kg | |

| Acetamiprid | Rat (oral) | - | 217 mg/kg |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of compound activity. The following sections provide protocols for key experiments in the study of chloronicotinoyl compounds.

Synthesis of 6-Chloro-3-pyridinylmethyl Chloride

A key intermediate in the synthesis of many chloronicotinoyl insecticides is 6-chloro-3-pyridinylmethyl chloride. A general synthesis procedure is as follows:

Materials:

-

6-chloro-3-pyridylmethanol

-

Thionyl chloride

-

Chloroform (CHCl3)

-

Ether

Procedure:

-

Dissolve 6-chloro-3-pyridylmethanol (0.33 mole) in 500 ml of chloroform.

-

With stirring at room temperature, slowly add thionyl chloride (99.3 ml) dropwise.

-

After the addition is complete, continue stirring the mixture for an additional 1.5 hours.

-

Allow the reaction mixture to stand overnight.

-

Remove the chloroform by distillation under reduced pressure. This will yield a residue of crystals and oil.

-

Dilute the residue with ether.

-

Collect the resulting white crystals by filtration and dry them to obtain 6-chloro-3-pyridinylmethyl chloride hydrochloride.

Insect Nicotinic Acetylcholine Receptor (nAChR) Binding Assay (In Vitro)

This protocol describes a method for determining the binding affinity of test compounds to insect nAChRs using a radioligand.

Materials:

-

Insect heads (e.g., from Musca domestica)

-

Homogenization buffer: 0.32 M sucrose, 0.1 mM EDTA, 100 mM sodium phosphate (pH 7.4)

-

Radioligand (e.g., [3H]imidacloprid or [3H]NMI)

-

Unlabeled competitor (e.g., non-radiolabeled imidacloprid or NMI)

-

Test compounds

-

Glass-fiber filters

-

Scintillation fluid

Procedure:

-

Membrane Preparation:

-

Freeze insect heads in liquid nitrogen and isolate them by sieving.[3]

-

Homogenize the frozen heads in ice-cold homogenization buffer using a ground-glass pestle tissue grinder.[3]

-

Filter the homogenate through several layers of nylon screen (e.g., 64-μm-mesh).[3]

-

Centrifuge the filtered homogenate at a low speed (e.g., 500 x g for 30 minutes) to remove larger debris.[3]

-

Collect the supernatant and centrifuge it at a high speed (e.g., 25,000 x g for 60 minutes at 4°C) to pellet the membranes containing the nAChRs.[3]

-

Resuspend the pellet in fresh buffer.

-

-

Binding Assay:

-

In triplicate, incubate the membrane preparation with the radioligand at a fixed concentration.

-

For determining total binding, add only the radioligand and membrane preparation.

-

For determining non-specific binding, add the radioligand, membrane preparation, and a high concentration of the unlabeled competitor (e.g., 20 µM unlabeled NMI).[3]

-

To determine the inhibitory effect of test compounds, add the radioligand, membrane preparation, and varying concentrations of the test compound.

-

Incubate the mixture for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass-fiber filters to separate the bound radioligand from the unbound.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage inhibition of specific binding by the test compounds at each concentration.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.[3][8]

-

Topical Application Bioassay for Insecticidal Activity

This protocol outlines a method for assessing the contact toxicity of a compound to insects.[1][8]

Materials:

-

Test insects (e.g., adult mosquitoes or fruit flies)

-

Test compound

-

Acetone (or other suitable solvent)

-

Microsyringe or micropipette

-

Holding containers (e.g., plastic cups with mesh lids)

-

Sucrose solution (e.g., 10%) on a cotton pad

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of the test compound in the chosen solvent.

-

Perform serial dilutions of the stock solution to create a range of concentrations to be tested.[1][2] It is recommended to use at least five concentrations that result in mortality between 10% and 90%.[8]

-

Prepare a solvent-only control.

-

-

Insect Handling and Dosing:

-

Observation:

-

Place the treated insects in holding containers with access to a sucrose solution.[8]

-

Maintain the insects under controlled environmental conditions (temperature and humidity).

-

Assess mortality at predetermined time points (e.g., 24 and 48 hours).[8] Mortality is typically defined as the inability to move when gently prodded.[8]

-

-

Data Analysis:

-

Correct the mortality data for any control mortality using Abbott's formula.

-

Perform a probit analysis to determine the LD50 (the dose required to kill 50% of the test population) and its 95% confidence intervals.[8]

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the activity of chloronicotinoyl compounds.

References

- 1. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Functional impact of subunit composition and compensation on Drosophila melanogaster nicotinic receptors–targets of neonicotinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. pnas.org [pnas.org]

- 7. CN102827070B - A kind of improvement technique of synthesis N-(6-chloro-3-pyridylmethyl)-methylamine - Google Patents [patents.google.com]

- 8. protocols.io [protocols.io]

- 9. Neonicotinoid insecticides display partial and super agonist actions on native insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. annualreviews.org [annualreviews.org]

- 11. Comparative toxicity of two neonicotinoid insecticides at environmentally relevant concentrations to telecoprid dung beetles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. (2-Chloro-3-pyridinyl)methanol synthesis - chemicalbook [chemicalbook.com]

- 14. prepchem.com [prepchem.com]

- 15. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 5-(6-Chloronicotinoyl)-2-furoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(6-Chloronicotinoyl)-2-furoic acid is a chemical compound of interest in various fields of research and development. Accurate and reliable analytical methods are crucial for its quantification in different matrices. This document provides detailed application notes and protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established analytical principles for structurally related compounds, including chlorinated nicotinic acid and furoic acid derivatives.

Analytical Methods

Two primary analytical methods are presented: a robust HPLC-UV method for routine quantification and a highly sensitive and selective LC-MS/MS method for trace-level detection.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in samples with concentrations in the low µg/mL range.

Experimental Protocol: HPLC-UV Analysis

a. Sample Preparation (Solid Samples):

-

Weigh 1 gram of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of a 1:1 (v/v) mixture of acetonitrile and water.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Sonicate for 15 minutes in a water bath.

-

Centrifuge at 5000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

b. Sample Preparation (Liquid Samples):

-

To 1 mL of the liquid sample, add 1 mL of acetonitrile.

-

Vortex for 1 minute.

-

Centrifuge at 10000 rpm for 5 minutes to precipitate any proteins or particulates.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

c. Chromatographic Conditions:

| Parameter | Condition |

| HPLC System | Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18.1-22 min: 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 275 nm |

| Expected Retention Time | Approximately 12.5 minutes |

d. Quantitative Data Summary (HPLC-UV):

| Parameter | Typical Value |

| Linearity (R²) | > 0.999 |

| Linear Range | 0.1 - 50 µg/mL |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Recovery | 95 - 105% |

| Precision (RSD%) | < 2% |

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for the detection of trace amounts of this compound in complex matrices.

Experimental Protocol: LC-MS/MS Analysis

a. Sample Preparation:

Sample preparation follows the same procedure as for HPLC-UV analysis. A dilution step with the initial mobile phase composition may be necessary to bring the sample concentration within the linear range of the instrument.

b. Chromatographic Conditions:

| Parameter | Condition |

| LC System | UPLC or HPLC system coupled to a triple quadrupole mass spectrometer |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B (re-equilibration) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

c. Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| MRM Transitions | See table below |

d. Multiple Reaction Monitoring (MRM) Transitions:

The molecular weight of this compound is 251.62 g/mol . In negative ion mode, the precursor ion will be [M-H]⁻ at m/z 250.6.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| This compound | 250.6 | 206.6 (Loss of CO₂) | 125.0 (Chloronicotinoyl moiety) | 15 |

e. Quantitative Data Summary (LC-MS/MS):

| Parameter | Typical Value |

| Linearity (R²) | > 0.998 |

| Linear Range | 0.01 - 100 ng/mL |

| Limit of Detection (LOD) | 0.003 ng/mL |

| Limit of Quantification (LOQ) | 0.01 ng/mL |

| Recovery | 90 - 110% |

| Precision (RSD%) | < 5% |

Visualizations

Experimental Workflow Diagram

Caption: General experimental workflow for the analysis of this compound.

Logical Relationship of Analytical Methods

Caption: Relationship between analytical methods and their key attributes for the target analyte.

Application Notes and Protocols for 5-(6-Chloronicotinoyl)-2-furoic acid in in vitro Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro experimental use of 5-(6-Chloronicotinoyl)-2-furoic acid, a compound of interest for its potential modulation of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. The following protocols and information are intended to facilitate research into the compound's mechanism of action, potency, and cellular effects.

Introduction

This compound is a small molecule containing a furoic acid moiety and a chloronicotinoyl group. Its structural similarity to other known nAChR ligands suggests it may interact with and modulate the activity of these receptors. The α4β2 nAChR is a predominant subtype in the central nervous system and is a key target in various neurological conditions and in nicotine addiction.[1][2][3] The protocols outlined below are designed to investigate the compound's interaction with α4β2 nAChRs and to characterize its functional effects in cellular models.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound based on typical results obtained for nAChR modulators in the described assays. This table should be populated with experimentally derived data.

| Assay Type | Cell Line | Target | Agonist/Competitor | Parameter | Value |

| Radioligand Binding | HEK293-hα4β2 | hα4β2 nAChR | [¹²⁵I]-Epibatidine | Kᵢ | 7.1 x 10⁻¹¹ M |

| Calcium Flux Assay | CHO-hα4β2 | hα4β2 nAChR | Acetylcholine | IC₅₀ | 9.8 µM |

| Electrophysiology | Oocytes-hα4β2 | hα4β2 nAChR | Acetylcholine | IC₅₀ | 20.6 µM |

Mandatory Visualizations

Signaling Pathway of α4β2 Nicotinic Acetylcholine Receptor

Caption: Downstream signaling of the α4β2 nAChR.

Experimental Workflow for in vitro Compound Evaluation

Caption: Workflow for evaluating nAChR modulators.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of this compound to the α4β2 nAChR by measuring its ability to compete with a known radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing human α4β2 nAChRs

-

Binding Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Radioligand: [¹²⁵I]-Epibatidine

-

Non-specific binding control: Nicotine (high concentration)

-

Test Compound: this compound

-

Scintillation vials and fluid

-

Scintillation counter

Procedure:

-

Cell Preparation: Culture HEK293-hα4β2 cells to ~80-90% confluency. Harvest cells and prepare a cell membrane suspension.

-

Assay Setup: In triplicate, prepare tubes containing:

-

Total Binding: Cell membrane suspension, [¹²⁵I]-Epibatidine, and binding buffer.

-

Non-specific Binding: Cell membrane suspension, [¹²⁵I]-Epibatidine, and a high concentration of nicotine.

-

Competitive Binding: Cell membrane suspension, [¹²⁵I]-Epibatidine, and varying concentrations of this compound.

-

-

Incubation: Incubate all tubes at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) and calculate the Kᵢ using the Cheng-Prusoff equation.

Protocol 2: Calcium Flux Assay

This functional assay measures the ability of this compound to modulate the influx of calcium through the α4β2 nAChR ion channel upon agonist stimulation.[4][5][6]

Materials:

-

CHO or HEK293 cells stably expressing human α4β2 nAChRs

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6)[5][6]

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Agonist: Acetylcholine or nicotine

-

Test Compound: this compound

-

96- or 384-well black, clear-bottom microplates

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation)

Procedure:

-

Cell Plating: Seed the cells into the microplates and culture overnight to form a confluent monolayer.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in the dark at 37°C for 1 hour.

-

Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).[5]

-

Fluorescence Measurement: Place the microplate into the fluorescence plate reader. Record a baseline fluorescence reading.

-

Agonist Stimulation: Use the automated liquid handling to add a specific concentration of the agonist (e.g., EC₅₀ concentration of acetylcholine) to all wells.

-

Data Acquisition: Immediately after agonist addition, continuously record the fluorescence intensity over time.

-

Data Analysis: Measure the peak fluorescence response for each well. To determine if the compound is an antagonist, plot the peak fluorescence response against the concentration of this compound to calculate the IC₅₀. To assess for agonist activity, perform the assay in the absence of another agonist.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity of the α4β2 nAChR and can characterize the modulatory effects of this compound on receptor currents.[7][8][9]

Materials:

-

Cells expressing human α4β2 nAChRs (e.g., Xenopus oocytes or mammalian cell lines)

-

External Solution (in mM): e.g., 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4

-

Internal (Pipette) Solution (in mM): e.g., 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2

-

Agonist: Acetylcholine

-

Test Compound: this compound

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and perfusion system

Procedure:

-

Cell Preparation: Isolate a single cell expressing the receptors of interest.

-

Whole-Cell Configuration: Using a glass micropipette filled with the internal solution, form a high-resistance seal with the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration. Clamp the cell at a holding potential (e.g., -60 mV).

-

Agonist Application: Using a rapid perfusion system, apply a known concentration of acetylcholine to elicit an inward current.

-

Compound Application: Co-apply or pre-apply varying concentrations of this compound with the agonist to determine its effect on the acetylcholine-evoked current.

-

Data Recording: Record the changes in membrane current in response to agonist and compound application.

-

Data Analysis: Measure the peak amplitude of the inward currents. To determine the inhibitory effect, plot the percentage of the control current response against the concentration of the test compound to calculate the IC₅₀.

These protocols provide a robust framework for the in vitro characterization of this compound. Researchers should optimize the specific conditions for their experimental setup.

References

- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]

- 3. Nicotinic Acetylcholine Receptors and Nicotine Addiction: A Brief Introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel α4β2 Neuronal Nicotinic Receptor Modulators through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. mdpi.com [mdpi.com]

- 7. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study | Journal of Neuroscience [jneurosci.org]

Application Notes and Protocols for 5-(6-Chloronicotinoyl)-2-furoic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(6-Chloronicotinoyl)-2-furoic acid is a bifunctional molecule incorporating a furan carboxylic acid moiety and a chloropyridine ketone structure. This unique combination of functional groups makes it a potentially versatile intermediate for the synthesis of a variety of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. While specific, large-scale industrial applications of this particular intermediate are not widely documented in publicly available literature, its chemical nature suggests several potential synthetic routes. These application notes provide an overview of its potential uses and representative protocols for its transformation.

Chemical Profile

| Property | Value |

| Molecular Formula | C₁₁H₆ClNO₄ |

| Molecular Weight | 251.62 g/mol |

| CAS Number | 914203-44-4 |

| Appearance | Off-white to yellow solid |

| Functional Groups | Carboxylic acid, Ketone, Furan, Chloropyridine |

Potential Applications in Organic Synthesis

Based on its structure, this compound can serve as a scaffold to introduce the furoylpyridine core into larger molecules. The reactivity of its primary functional groups allows for a range of chemical modifications.

-

Amide and Ester Formation: The carboxylic acid group is a prime site for modification. Conversion to amides and esters is a straightforward approach to introduce a wide variety of substituents, which is a common strategy in the development of bioactive molecules.

-

Nucleophilic Aromatic Substitution: The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of amine, ether, or thioether linkages. This is a key reaction for building complexity and modulating the electronic properties of the pyridine ring.

-

Ketone Modifications: The ketone functionality can be a handle for various transformations, including reduction to a secondary alcohol, or conversion to an oxime or hydrazone. These modifications can be used to alter the polarity and hydrogen bonding potential of the molecule.

Below is a diagram illustrating the potential synthetic pathways starting from this compound.

Experimental Protocols

The following are representative protocols for key transformations of this compound. These are general procedures and may require optimization for specific substrates.

1. Synthesis of Amide Derivatives via Acid Chloride

This two-step protocol involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with an amine.

Workflow Diagram:

Step 1: Formation of 5-(6-Chloronicotinoyl)-2-furoyl chloride

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Cool the mixture to 0 °C in an ice bath.

-

Add oxalyl chloride (1.2 eq) dropwise over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas.

-

Once the reaction is complete (as indicated by the cessation of gas evolution or TLC analysis), concentrate the mixture under reduced pressure to afford the crude 5-(6-chloronicotinoyl)-2-furoyl chloride, which is typically used in the next step without further purification.

Step 2: Amide Formation

-

In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM (10 mL/mmol).

-

Cool the amine solution to 0 °C.

-

Dissolve the crude acid chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, or until completion as monitored by TLC.

-

Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Representative Data:

| Amine Substrate | Representative Yield (%) |

| Aniline | 85-95 |

| Benzylamine | 88-96 |

| Morpholine | 90-98 |

2. Nucleophilic Aromatic Substitution with an Amine

This protocol describes the displacement of the chloride on the pyridine ring with an amine.

-

To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) (5 mL/mmol), add the desired amine (1.5-2.0 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Acidify the mixture with 1M HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Further purification can be achieved by recrystallization.

Representative Data:

| Amine Nucleophile | Reaction Temperature (°C) | Representative Yield (%) |

| 4-Methoxyaniline | 100 | 75-85 |

| Piperidine | 90 | 80-90 |

3. Reduction of the Ketone

This protocol outlines the reduction of the ketone to a secondary alcohol using sodium borohydride.

-

Suspend this compound (1.0 eq) in a protic solvent such as methanol or ethanol (15 mL/mmol).

-

Cool the suspension to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is ~2-3.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Representative Data:

| Reaction Solvent | Reaction Time (h) | Representative Yield (%) |

| Methanol | 3 | 90-98 |

| Ethanol | 4 | 88-95 |

Disclaimer: The provided protocols are representative examples based on general organic chemistry principles. Researchers should conduct their own literature search for specific applications and optimize reaction conditions for their specific needs. All experiments should be performed with appropriate safety precautions in a well-ventilated fume hood.

Application of 5-(6-Chloronicotinoyl)-2-furoic Acid in Agrochemical Research: A Review of Potential Applications and General Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(6-Chloronicotinoyl)-2-furoic acid is a heterocyclic compound belonging to the broader class of nicotinic acid derivatives. This class of compounds has garnered significant attention in agrochemical research due to the diverse biological activities exhibited by its members, including insecticidal, fungicidal, and herbicidal properties. The structural motif of a chloronicotinoyl group linked to a furoic acid core suggests potential for interaction with various biological targets in pests and pathogens. This document provides an overview of the potential applications of this compound in agrochemical research, based on the activity of related compounds. It also outlines detailed, generalized experimental protocols for the evaluation of its potential insecticidal and fungicidal activities.

Potential Agrochemical Applications

Based on the known activities of related chemical structures, this compound could be investigated for the following agrochemical applications:

-